(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid
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Overview
Description
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is a chiral compound with a furan ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a furan ring substituted with a methylcarbamoyl group and a phenylethyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylcarbamoyl Group: This step involves the reaction of the furan ring with methyl isocyanate under controlled conditions to introduce the methylcarbamoyl group.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into corresponding alcohols.
Substitution: The methylcarbamoyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
®-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid: The enantiomer of the compound, which may have different biological activity and properties.
Furan-3-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents.
Phenylethyl derivatives: Compounds with the phenylethyl group attached to different core structures.
Uniqueness: (S)-5-(Methylcarbamoyl)-2-(1-phenylethyl)furan-3-carboxylic acid is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H15NO4 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
5-(methylcarbamoyl)-2-[(1S)-1-phenylethyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-9(10-6-4-3-5-7-10)13-11(15(18)19)8-12(20-13)14(17)16-2/h3-9H,1-2H3,(H,16,17)(H,18,19)/t9-/m0/s1 |
InChI Key |
IGXNISJKPFKHHH-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(O2)C(=O)NC)C(=O)O |
Origin of Product |
United States |
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